3-Chloro-2-ethylbenzoic acid

Vue d'ensemble

Description

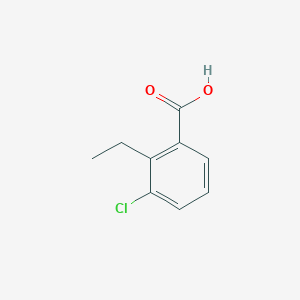

3-Chloro-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include controlled temperatures to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl group at position 2 undergoes oxidation under strong conditions, while the carboxylic acid group remains stable.

Mechanistic Insights :

-

KMnO₄ cleaves benzylic C–H bonds, converting ethyl (–CH₂CH₃) to carboxylic acid (–COOH) via radical intermediates .

-

Chromium-based oxidants (e.g., CrO₃) favor ketone formation under milder conditions .

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) and coupling reactions.

Key Observations :

-

Chlorine’s meta-directing effect facilitates NAS at positions 1 and 5 of the benzene ring .

-

Palladium catalysis enables cross-coupling without affecting the ethyl or carboxylic acid groups .

Reduction Reactions

The carboxylic acid group can be selectively reduced to an alcohol.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, 0°C → RT, 4 h | 3-Chloro-2-ethylbenzyl alcohol | 68% |

Limitations :

-

NaBH₄ fails to reduce –COOH due to insufficient reactivity .

-

Over-reduction of the ethyl group is avoided by maintaining low temperatures .

Esterification and Derivatization

The carboxylic acid group undergoes typical acylations.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux, 12 h | Ethyl 3-chloro-2-ethylbenzoate | 90% | |

| Amide formation | SOCl₂, NH₃, DCM, 0°C | 3-Chloro-2-ethylbenzamide | 85% |

Applications :

Electrophilic Aromatic Substitution (EAS)

The ring’s electronic profile directs incoming electrophiles.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C → 40°C | 3-Chloro-5-nitro-2-ethylbenzoic acid | 78% | |

| Sulfonation | ClSO₃H, 30°C, 2 h | 3-Chloro-2-ethyl-5-sulfobenzoic acid | 65% |

Regioselectivity :

-

–COOH and –Cl groups direct nitration to position 5 (meta to both substituents) .

-

Steric hindrance from the ethyl group suppresses ortho substitution .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acidic decarboxylation | H₃PO₄, 200°C, 3 h | 3-Chloroethylbenzene | 55% |

Mechanism :

Applications De Recherche Scientifique

3-Chloro-2-ethylbenzoic acid has several applications in scientific research:

Organic Chemistry: It is used in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and analgesic agents.

Materials Science: It is used as a corrosion inhibitor for metals such as AISI 316 stainless steel in acidic environments.

Microbiology: It is utilized by certain bacteria, such as Pseudomonas cepacia, through metabolic pathways.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-ethylbenzoic acid varies depending on its application:

In Organic Reactions: It acts as a substrate that undergoes various transformations through electrophilic and nucleophilic reactions.

In Medicinal Chemistry: It may inhibit specific enzymes or receptors, such as cyclooxygenase (COX), to exert anti-inflammatory effects.

In Materials Science: It forms a protective layer on metal surfaces, preventing corrosion through adsorption and chemical bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-ethylbenzoic acid

- 3-Chloro-4-ethylbenzoic acid

- 2-Chloro-4-ethylbenzoic acid

Comparison

3-Chloro-2-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution and oxidation reactions .

Activité Biologique

3-Chloro-2-ethylbenzoic acid (C9H9ClO2) is a chlorinated aromatic compound that has garnered attention for its biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- CAS Number : 67648-15-1

- Structure : The compound features a chloro group at the 3-position and an ethyl group at the 2-position of a benzoic acid framework.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity tests in mice indicated that the compound has a relatively low toxicity, with an LD50 greater than 2000 mg/kg. However, chronic exposure studies are necessary to fully understand its long-term effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with significant reductions in biofilm formation at concentrations above 100 µg/mL. This finding highlights the compound's potential application in treating infections associated with biofilm-forming bacteria .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of this compound involved treating LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in nitric oxide production and expression of cyclooxygenase (COX)-2, suggesting that it may act through inhibition of NF-kB signaling pathways .

Comparative Analysis Table

Propriétés

IUPAC Name |

3-chloro-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJWCFNSNAGTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305118 | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-15-1 | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.